molecular formula C34H64N8O11 B14795603 Deferoxamine mesilate impurity J [EP impurity] CAS No. 1623757-38-9

Deferoxamine mesilate impurity J [EP impurity]

Cat. No.: B14795603
CAS No.: 1623757-38-9
M. Wt: 760.9 g/mol
InChI Key: XWILUJPMROXQFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of protective groups to prevent unwanted reactions and the application of various reagents to achieve the desired functional groups . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal complexes.

    Biology: Employed in biochemical assays to investigate protein-ligand interactions.

    Medicine: Potential use in diagnostic imaging and targeted drug delivery due to its ability to bind specific biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

1623757-38-9

Molecular Formula

C34H64N8O11

Molecular Weight

760.9 g/mol

IUPAC Name

N-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide

InChI

InChI=1S/C34H64N8O11/c1-28(43)39(50)24-11-3-7-21-36-29(44)15-18-33(48)41(52)26-13-5-9-23-38-31(46)16-19-34(49)42(53)27-12-4-8-22-37-30(45)14-17-32(47)40(51)25-10-2-6-20-35/h50-53H,2-27,35H2,1H3,(H,36,44)(H,37,45)(H,38,46)

InChI Key

XWILUJPMROXQFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O)O

Origin of Product

United States

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